Alanine, N-(1-carboxyethyl)-, (R*,R*)- is classified as an amino acid derivative. Its structure and functional groups allow it to participate in various biochemical reactions and interactions within biological systems. It is often studied in the context of metabolic pathways involving amino acids and their derivatives.
The synthesis of Alanine, N-(1-carboxyethyl)-, (R*,R*)- typically involves several methods:
Common Synthetic Routes:
Technical Parameters:
The molecular structure of Alanine, N-(1-carboxyethyl)-, (R*,R*)- can be described as follows:
Alanine, N-(1-carboxyethyl)-, (R*,R*)- participates in various chemical reactions:
The mechanism of action for Alanine, N-(1-carboxyethyl)-, (R*,R*)- primarily involves its interaction with enzymes and metabolic pathways relevant to amino acid metabolism. The unique carboxyethyl group can modulate its reactivity and influence how it interacts with other biomolecules.
In biological systems, this compound may serve as a substrate for enzymes that catalyze amino acid transformations. Its structural modifications can enhance solubility and stability in physiological conditions, potentially affecting cellular signaling pathways and metabolic processes.
Alanine, N-(1-carboxyethyl)-, (R*,R*)- has several scientific applications:
The stereoselective synthesis of N-(1-carboxyethyl)-alanine [(R,R)-configuration] employs enzymatic and chemical routes, each with distinct stereocontrol mechanisms. Enzymatic approaches predominantly leverage hydantoinases (EC 3.5.2.2) and dehydrogenases to achieve high (R,R)-enantioselectivity. The hydantoinase-catalyzed hydrolysis of 6-(4-nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione yields N-carbamoyl-β-amino acid precursors, which undergo chemoenzymatic decarboxylation to generate (R)-configured products. Whole-cell biotransformations using recombinant Escherichia coli expressing Arthrobacter crystallopoietes hydantoinase demonstrate >90% enantiomeric excess (ee) for para-nitro-β-phenylalanine derivatives, a model for carboxyethyl-functionalized alanines [2] [10]. Dehydrogenases, such as alanine dehydrogenase (AlaDH, EC 1.4.1.1), utilize reductive amination of β-keto acids. Vibrio proteolyticus AlaDH exhibits a catalytic efficiency (kcat/KM) of 170 s−1mM−1 for pyruvate analogues, enabling gram-scale production of β-substituted alanines with 173 U/mg specific activity [5] [6].
Chemical synthesis relies on asymmetric catalysis and protecting-group strategies. Modified Evans aldol reactions install the carboxyethyl moiety via diastereoselective alkylation of glycine enolates, though yields rarely exceed 60% due to steric hindrance. Strecker-type reactions (discussed in Section 1.3) provide moderate stereoselectivity (50–70% ee) but require chiral auxiliaries like Schöllkopf’s reagent for enantiopurity enhancement [8].
Table 1: Comparison of Enzymatic and Chemical Synthesis Performance
Method | Catalyst/Reagent | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Hydantoinase process | A. crystallopoietes | >85 | >90 | Substrate solubility issues |
Reductive amination | V. proteolyticus AlaDH | 90 | 98 | Narrow substrate scope |
Evans alkylation | Chiral oxazolidinone | 55–60 | 95 | Multi-step purification |
Strecker reaction | Cinchona alkaloid catalyst | 70 | 65 | Low stereoselectivity |
Key advantages of enzymatic methods include higher stereoselectivity and avoidance of toxic metal catalysts. However, chemical routes offer broader substrate tolerance for N-alkylated variants [2] [5].
Racemases enable dynamic kinetic resolution (DKR) critical for converting enantiomeric mixtures into single (R,R)- or (S,S)-isomers. Pyridoxal 5′-phosphate (PLP)-dependent alanine racemases (EC 5.1.1.1) isomerize N-(1-carboxyethyl)-alanine stereocenters via a two-base mechanism. Streptomyces lavendulae racemase exhibits unusual β-elimination activity, facilitating fluorine elimination from 3-fluoroalanine analogues—a side reaction that competes with racemization but provides insights into carboxyethyl side-chain stability [6]. In DKR systems, Escherichia coli racemase coupled with N-acylamino acid racemohydrolase achieves 99% theoretical yield of enantiopure products by continuously epimerizing the unfavored stereoisomer [6] [10].
Operational challenges include substrate-induced inhibition. Carboxyethyl substituents sterically hinder the racemase active site, reducing turnover frequency by 40% compared to unsubstituted alanine. In silico mutagenesis of Pseudomonas putida racemase (residues A110V/L296R) enlarges the binding pocket, improving KM from 5.2 mM to 2.8 mM for bulky N-alkylalanines [6].
Figure: Proposed Mechanism of Alanine Racemase
Substrate (S-isomer) → PLP adduct formation → Quinonoid intermediate → Proton abstraction → Racemized product (R-isomer)
Applications in cascades: Integrated racemase-hydantoinase systems overcome the absence of spontaneous substrate racemization in dihydropyrimidine pathways, enabling 100% yield potential for (R,R)-isomers [2].
Classical Strecker synthesis (aldehyde + NH3 + HCN → α-aminonitrile → hydrolysis) requires strategic modifications to incorporate the 1-carboxyethyl group while preserving (R,R) stereochemistry. Heterocyclic aldehyde precursors enable side-chain functionalization. 2-Carboxyethyl-3-furaldehyde undergoes Strecker reaction with O-benzylhydroxylamine, yielding protected N-(1-carboxyethyl)-alanine nitriles after 48 hours at 25°C. Chiral auxiliaries like (R)-2-phenylglycinol direct stereoselectivity, achieving 70% de (diastereomeric excess) [8].
One-pot sequential reactions address steric constraints. Step 1: Acetaldehyde reacts with diethyl acetamidomalonate to form β-substituted aspartate analogues. Step 2: Decarboxylative Strecker condensation with benzyl isocyanide affords N-protected carboxyethylalanines with 65% ee using Jacobsen’s thiourea catalyst [4] [8]. Limitations include low yields (<50%) due to competing aldol byproducts.
Table 2: Strecker Modifications for Carboxyethyl Alanines
Method | Key Reagent | Stereocontrol | Yield | ee/de |
---|---|---|---|---|
Heterocyclic aldehyde | 2-Thiophenecarboxaldehyde | Chiral glycine enolate | 68% | 90% de |
Sequential alkylation | Diethyl acetamidomalonate | Cinchona alkaloid | 45% | 65% ee |
Cyanohydrin displacement | Trimethylsilyl cyanide | None (racemic) | 82% | 0% |
Enzymatic enhancements: Chemoenzymatic deracemization improves classical Strecker outcomes. Candida antarctica lipase B resolves racemic N-acetyl carboxyethylalanines via kinetic resolution (E-value >200), enriching (R,R)-isomers to >99% ee despite initial low Strecker stereoselectivity [10].
Critical limitation: Direct carboxyethyl incorporation remains inefficient due to poor nucleophilicity of cyanide toward β,β-disubstituted aldehydes. Future work requires designing aldehyde precursors with activating groups (e.g., ester-protected carboxyethyl glyoxal) [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: